molecular formula C8H10N2OS B1416542 4-Methylsulfanylbenzamide oxime CAS No. 500024-30-6

4-Methylsulfanylbenzamide oxime

Cat. No.: B1416542
CAS No.: 500024-30-6
M. Wt: 182.25 g/mol
InChI Key: FERZLTOGCPKONO-UHFFFAOYSA-N
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Description

4-Methylsulfanylbenzamide oxime is an organic compound with the molecular formula C8H10N2OS and a molecular weight of 182.24 g/mol This compound is characterized by the presence of a benzamide group substituted with a methylsulfanyl group and an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylsulfanylbenzamide oxime typically involves the condensation of 4-methylsulfanylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Methylsulfanylbenzamide oxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Methylsulfanylbenzamide oxime has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Methylsulfanylbenzamide oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the methylsulfanyl group can participate in redox reactions, potentially modulating the activity of enzymes and other proteins .

Comparison with Similar Compounds

Uniqueness: 4-Methylsulfanylbenzamide oxime is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzamide group with a methylsulfanyl and oxime functional group makes it a versatile compound for various research applications .

Properties

IUPAC Name

N'-hydroxy-4-methylsulfanylbenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c1-12-7-4-2-6(3-5-7)8(9)10-11/h2-5,11H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERZLTOGCPKONO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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